molecular formula C14H17NO3 B1272896 1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 824981-40-0

1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1272896
M. Wt: 247.29 g/mol
InChI Key: YLEUWWPOJSSBGF-UHFFFAOYSA-N
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Description

The compound "1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid" is a derivative of pyrrolidine, which is a five-membered lactam structure (a cyclic amide). Such compounds are often of interest due to their potential biological activities and their use as building blocks in pharmaceutical chemistry. The presence of the carboxylic acid group suggests that it could be involved in the formation of various salts and esters, which can modify its physical and chemical properties and potentially enhance its biological activity.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve various starting materials and reagents. For instance, the synthesis of related compounds has been reported using 1-substituted 6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and their ethyl esters with cyclic amines such as 3-aminopyrrolidine . The N-1 substituent in these syntheses includes ethyl groups, which is relevant to the ethyl group in the compound of interest. The synthesis conditions and the choice of substituents can significantly affect the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been studied using various techniques, including X-ray crystallography and theoretical calculations. For example, the crystal and molecular structures of similar cognition activators have been determined, revealing that the five-membered ring adopts an envelope conformation . Such studies are crucial for understanding the conformational preferences of the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a range of chemical reactions, including functionalization and the formation of cocrystals with other compounds. For example, the functionalization reactions of pyrazole carboxylic acid derivatives have been explored, leading to the formation of various products depending on the reaction conditions . Additionally, the formation of cocrystals with other compounds, such as bipyridine homologues, can result in complexes with interesting hydrogen bonding patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the derivatization of carboxylic acids has been reported to facilitate their analysis by GC–MS, indicating that the introduction of certain substituents can enhance the compound's volatility and detectability . Moreover, the crystal structure analysis of solvated pyrrolidine derivatives can provide insights into their solid-state properties, such as hydrogen bonding and molecular packing .

Scientific Research Applications

Metal–Organic Frameworks for Dye Removal

The compound 1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is utilized in the synthesis of a novel metal–organic framework (MOF). This MOF, known as {[ZnL(bibp)]·2H2O}n, effectively adsorbs anionic dyes from aqueous solutions, demonstrating its potential in water purification and environmental remediation processes (Zhao et al., 2020).

Synthesis of Novel Bicyclic Systems

In another study, the compound was used in a one-pot condensation process to form novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. This research demonstrates its utility in the synthesis of complex organic molecules, which can have implications in pharmaceutical and material science research (Kharchenko et al., 2008).

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-10-3-5-11(6-4-10)8-15-9-12(14(17)18)7-13(15)16/h3-6,12H,2,7-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEUWWPOJSSBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388003
Record name 1-(4-ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

824981-40-0
Record name 1-(4-ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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